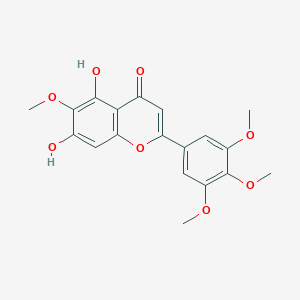

Arteanoflavone

説明

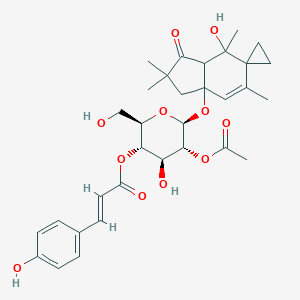

Arteanoflavone is a natural compound that can be isolated from A. iwayomogi . It possesses inhibitory activities on AGEs formation .

Synthesis Analysis

A one-pot facile route for the synthesis of functionalized flavones, which could potentially include Arteanoflavone, involves intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .Molecular Structure Analysis

Arteanoflavone has a molecular weight of 374.34 and its formula is C19H18O8 . Its structure is classified under flavonoids and flavones .Physical And Chemical Properties Analysis

Arteanoflavone is a powder with a molecular weight of 374.34 and its formula is C19H18O8 . It’s recommended to store the product under the conditions specified in the Certificate of Analysis .科学的研究の応用

Isolation and Identification

Arteanoflavone, a lipophilic constituent, was first isolated from the plant Artemisia anomala S. Moore. This discovery highlighted the potential of arteanoflavone for various scientific applications, marking its first isolation from natural materials (Xiao Yq & Tung Yy, 1984).

Cytotoxic Activity in Cancer Cells

Studies have shown that compounds structurally related to arteanoflavone exhibit significant cytotoxic activity against human breast cancer cells. These compounds modulate microtubule depolymerization, activating the mitotic spindle checkpoint and leading to cell apoptosis. This suggests a potential application of arteanoflavone in cancer research (Sadhna Sinha et al., 2015).

Interaction with Microtubules

Research has indicated that arteanoflavone-related compounds can disturb microtubule networks in cells, particularly in human breast cancer cells. This disruption interferes with DNA replication and cell cycle progression, highlighting a possible role in studying cancer cell biology (M. Pedro et al., 2005).

Antioxidant and Antibacterial Properties

Arteanoflavone and its related flavonoids have been studied for their antioxidant and antibacterial properties. They have shown effectiveness against multi-resistant bacterial strains and demonstrated significant antioxidant activity, pointing towards their potential use in developing bioactive ingredients (Borhane E C Ziani et al., 2019).

Anti-inflammatory Activity

Arteanoflavone derivatives, such as artemetin, have exhibited marked anti-inflammatory activity in various experimental models. This suggests a potential application in developing anti-inflammatory drugs or treatments (J. Sertié et al., 1990).

Hypotensive Effects

Studies on arteanoflavone analogs have revealed hypotensive effects, suggesting their potential use in treating cardiovascular diseases. These compounds have shown to reduce arterial pressure and may work by inhibiting angiotensin-converting enzyme, indicating a new avenue for cardiovascular research (P. de Souza et al., 2011).

Inhibitor of Reactive Oxygen and Nitric Oxide Production

Arteanoflavone-related compounds like artelastin have been found to inhibit the production of reactive oxygen species and nitric oxide, suggesting a potential application in studies related to oxidative stress and inflammatory diseases (F. Cerqueira et al., 2008).

作用機序

Arteanoflavone is a natural compound that can be isolated from A. iwayomogi . It has been found to possess inhibitory activities on AGEs formation . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on Arteanoflavone.

Target of Action

The primary target of Arteanoflavone is the formation of Advanced Glycation End-products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in several chronic diseases, including diabetes, atherosclerosis, and Alzheimer’s disease .

Mode of Action

Arteanoflavone interacts with its targets by inhibiting the formation of AGEs . This interaction results in a decrease in the accumulation of AGEs, thereby potentially mitigating the harmful effects associated with their buildup .

Biochemical Pathways

It is known that the compound plays a role in the glycation process, where it inhibits the formation of ages . The downstream effects of this inhibition could include a reduction in oxidative stress and inflammation, which are commonly associated with high levels of AGEs .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of Arteanoflavone’s action primarily involve the inhibition of AGEs formation . This can potentially lead to a decrease in the pathological effects associated with AGEs, such as oxidative stress and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Arteanoflavone. For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to inhibit AGEs formation . Additionally, the compound’s action can also be influenced by the physiological environment within the body, including factors such as enzyme levels, pH, and the presence of other metabolites .

特性

IUPAC Name |

5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-14-5-9(6-15(24-2)19(14)26-4)12-7-10(20)16-13(27-12)8-11(21)18(25-3)17(16)22/h5-8,21-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHESTCBHMHKZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arteanoflavone | |

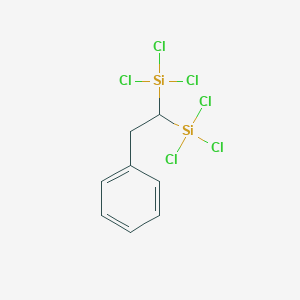

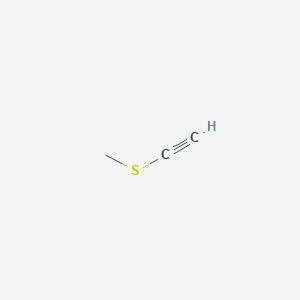

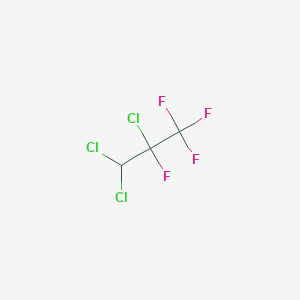

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Arteanoflavone and what are its potential medical applications?

A1: Arteanoflavone was first isolated from Artemisia anomala S. Moore []. Subsequent research found it in other species like Seriphidium santolium [] and Artemisia iwayomogi []. While initially identified for its unique structure, Arteanoflavone has shown promising anti-lung cancer activity in vitro, specifically against the A549 cell line []. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Q2: Have there been any studies investigating the potential of Arteanoflavone to treat diabetic complications?

A3: While Arteanoflavone itself hasn’t been directly studied in the context of diabetic complications, research on Artemisia iwayomogi, a source of Arteanoflavone [], suggests a potential role for its constituents in managing these conditions. Specifically, extracts of Artemisia iwayomogi, along with other isolated coumarins, flavonoids, and caffeoylquinic acids, displayed significant inhibitory effects on aldose reductase (AR) and advanced glycation endproducts (AGEs) formation []. These findings highlight the need for further research to evaluate the specific contribution of Arteanoflavone to these activities and its potential as a therapeutic agent for diabetic complications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)

![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)

![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)

![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)